![molecular formula C5H7NO B2366142 (1R,4S)-2-Azabicyclo[2.2.0]hexan-3-one CAS No. 2377005-02-0](/img/structure/B2366142.png)

(1R,4S)-2-Azabicyclo[2.2.0]hexan-3-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

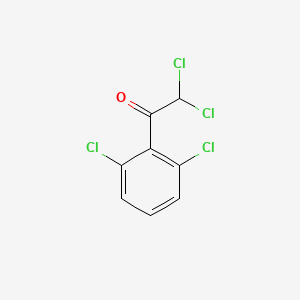

Molecular Structure Analysis

The structure of “(1R,4S)-2-Azabicyclo[2.2.0]hexan-3-one” can be inferred from its name. It likely contains a six-membered ring and a three-membered ring, with one of the ring junctions containing a nitrogen atom. The “1R,4S” designation refers to the stereochemistry of the molecule at the 1 and 4 positions .Chemical Reactions Analysis

Again, while specific reactions involving “(1R,4S)-2-Azabicyclo[2.2.0]hexan-3-one” are not available, azabicyclic compounds in general can undergo a variety of reactions, depending on the functional groups present .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For “(1R,4S)-2-Azabicyclo[2.2.0]hexan-3-one”, these properties could include things like melting point, boiling point, solubility, and reactivity .科学的研究の応用

Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives

A wide variety of 3-azabicyclo[3.1.0]hexane derivatives have been synthesized, showcasing the chemical versatility and potential application of (1R,4S)-2-Azabicyclo[2.2.0]hexan-3-one in various fields. For instance, a series of 1,2,4-triazol-3-yl-azabicyclo[3.1.0]hexanes have been identified as potent and selective dopamine D3 receptor antagonists, signifying their potential in therapeutic applications (Massari et al., 2010). Furthermore, the synthesis of these derivatives often involves innovative methodologies like intramolecular reductive cyclopropanation, highlighting the structural and synthetic complexity of these molecules (Gensini et al., 2002).

Conformational Studies and Dynamics

Detailed conformational studies of nitrogen-fused azabicycles, including 1-azabicyclo[2.2.0]hexane and its derivatives, have been conducted. These studies provide valuable insights into the flexibility and conformational dynamics of these molecules, which are crucial for understanding their biological interactions and potential applications. The use of molecular mechanics and quantum mechanics calculations in these studies demonstrates the complexity and precision required in the analysis of such compounds (Belostotskii & Markevich, 2003).

Biological Activity and Drug Discovery

Compounds with the 1-azabicyclo[3.1.0]hexane ring have been identified as key moieties in natural products with biological activities against various diseases. For instance, ficellomycin, a dipeptide consisting of l-valine and a non-proteinogenic amino acid with the 1-azabicyclo[3.1.0]hexane ring structure, has shown significant biological activity. Studies on the biosynthetic pathway and ring modifications of ficellomycin contribute to the understanding of its biological function and potential therapeutic applications (Kurosawa et al., 2020).

作用機序

Safety and Hazards

特性

IUPAC Name |

(1R,4S)-2-azabicyclo[2.2.0]hexan-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO/c7-5-3-1-2-4(3)6-5/h3-4H,1-2H2,(H,6,7)/t3-,4+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FADVZKCQKLBCHG-IUYQGCFVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C1C(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2[C@H]1C(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

97.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,4S)-2-Azabicyclo[2.2.0]hexan-3-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-chloro-2-methoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2366060.png)

![3-[4-(Aminomethyl)-1,3-thiazol-2-yl]-4-methylaniline dihydrochloride](/img/structure/B2366061.png)

![5-Oxo-5-{3-oxo-2-[2-oxo-2-(2-phenoxyethoxy)ethyl]-1-piperazinyl}pentanoic acid](/img/structure/B2366062.png)

![azepan-1-yl(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone](/img/structure/B2366064.png)

![N-(cyanomethyl)-N-methyl-3-[(2-methylcyclopropyl)formamido]propanamide](/img/structure/B2366067.png)

![N-[3-[(2-Methylpropan-2-yl)oxy]cyclobutyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2366069.png)

![1-[3-(Methoxymethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2366081.png)

![2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-isopropylacetamide](/img/structure/B2366082.png)